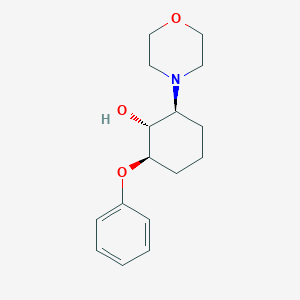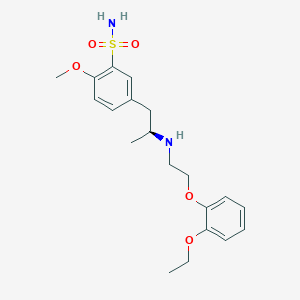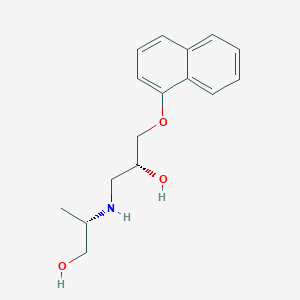
Ácido 4-(6-metoxinaftalen-2-il)benzoico
Descripción general
Descripción
4-(6-Methoxynaphthalen-2-yl)benzoic acid is a chemical compound with the molecular formula C18H14O3 and a molecular weight of 278.31 g/mol . It is categorized as an intermediate, impurity, metabolite, and pharmaceutical standard . This compound is also known by several synonyms, including benzoic acid, 4-(6-methoxy-2-naphthalenyl), and 2-(4′-carboxyphenyl)-6-methoxynaphthalene .
Aplicaciones Científicas De Investigación
4-(6-Methoxynaphthalen-2-yl)benzoic acid has several scientific research applications. It is used as an intermediate in the synthesis of various pharmaceutical compounds . Additionally, it has been studied for its potential antibacterial activity. For example, derivatives of 6-methoxy-2-naphthyl propanamide have shown potent antibacterial activity against several bacterial strains, including Streptococcus pneumoniae, Bacillus subtilis, and Staphylococcus aureus . These derivatives have been evaluated for their minimum inhibitory concentrations and have shown promising results compared to reference drugs such as Gentamicin and Ampicillin .
Mecanismo De Acción
Target of Action
The primary target of 4-(6-Methoxynaphthalen-2-yl)benzoic acid and its derivatives is the Enoyl-acyl carrier protein reductase (FABI) enzyme . This enzyme is responsible for catalyzing the final step of bacterial fatty acid biosynthesis, making it an attractive target for the development of novel antibacterial agents .
Biochemical Pathways
The primary biochemical pathway affected by 4-(6-Methoxynaphthalen-2-yl)benzoic acid is the bacterial fatty acid biosynthesis pathway . By inhibiting the FABI enzyme, the compound disrupts this pathway, leading to a decrease in the production of bacterial fatty acids. These fatty acids are essential components of the bacterial cell membrane, and their reduction can lead to cell death.
Pharmacokinetics
The compound’s predicted properties include a boiling point of 5087±380 °C, a density of 1280±006 g/cm3 at 20 °C, and a pKa of 414±010 . These properties may influence the compound’s bioavailability, but further studies are needed to confirm this.
Result of Action
The inhibition of the FABI enzyme by 4-(6-Methoxynaphthalen-2-yl)benzoic acid leads to a disruption in the bacterial fatty acid biosynthesis pathway . This disruption results in a decrease in the production of bacterial fatty acids, leading to bactericidal effects. Some derivatives of the compound have shown potent antibacterial activity against various bacterial strains, including Bacillus subtilis and Streptococcus pneumonia .
Métodos De Preparación
The synthesis of 4-(6-Methoxynaphthalen-2-yl)benzoic acid can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used for the synthesis of 4-(6-Methoxynaphthalen-2-yl)benzoic acid may vary depending on the desired yield and purity.
Análisis De Reacciones Químicas
4-(6-Methoxynaphthalen-2-yl)benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the Suzuki-Miyaura coupling, which involves the use of boron reagents and palladium catalysts . This reaction forms carbon-carbon bonds and is known for its mild reaction conditions and high functional group tolerance . The major products formed from these reactions depend on the specific reagents and conditions used.
Comparación Con Compuestos Similares
4-(6-Methoxynaphthalen-2-yl)benzoic acid can be compared to other similar compounds, such as 2-bromo-6-methoxynaphthalene and 6-methoxy-2-naphthaleneboronic acid . These compounds share structural similarities but differ in their functional groups and reactivity. For example, 2-bromo-6-methoxynaphthalene is used in the synthesis of nabumetone, a nonsteroidal anti-inflammatory drug, through the Heck reaction . On the other hand, 6-methoxy-2-naphthaleneboronic acid is commonly used in Suzuki-Miyaura coupling reactions .
Propiedades
IUPAC Name |
4-(6-methoxynaphthalen-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c1-21-17-9-8-15-10-14(6-7-16(15)11-17)12-2-4-13(5-3-12)18(19)20/h2-11H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAKHWYFOPIVQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(5R,9R,10R,13R)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B217753.png)
![2-[5-Methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyacetic acid](/img/structure/B217754.png)

